

Atiprimod angiogenesis inhibition

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Compound Focus: Atiprimod

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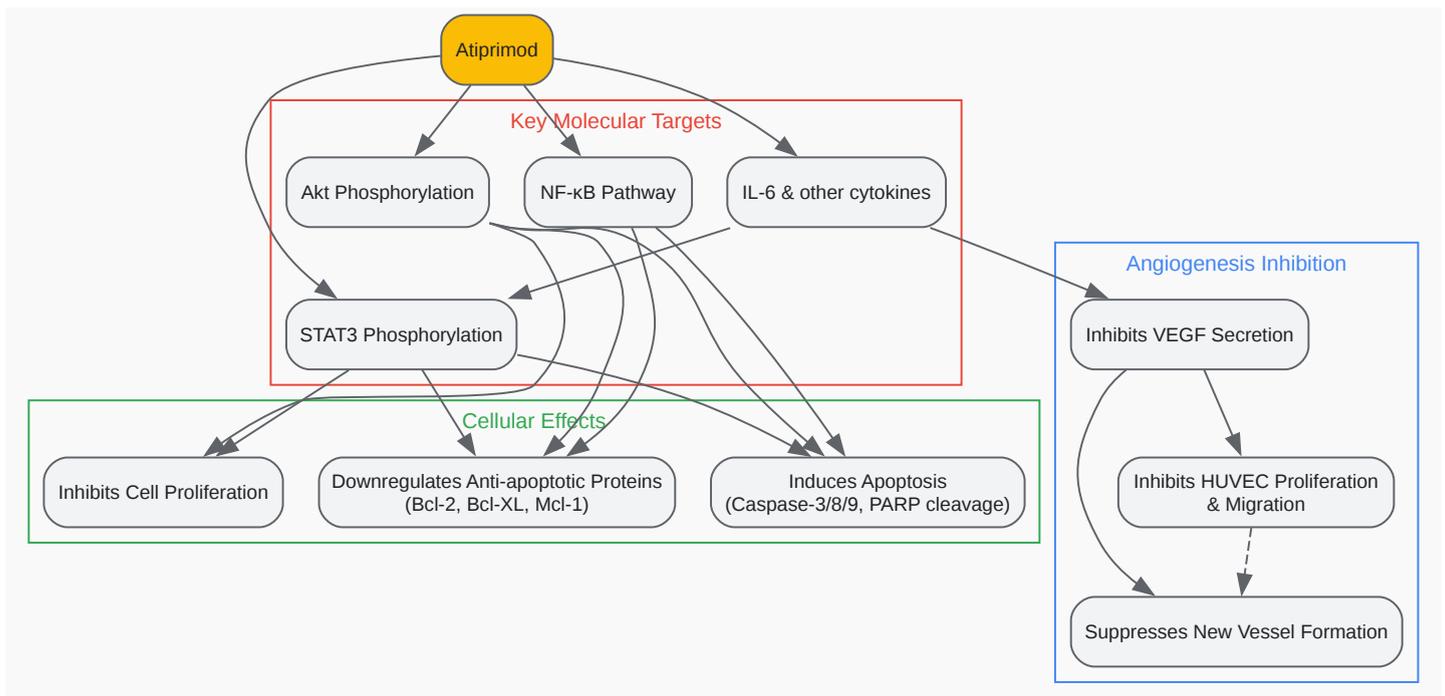
Molecular Mechanisms of Action

Atiprimod is a cationic amphiphilic azaspirane that exerts its anti-angiogenic and anti-proliferative effects through multiple interconnected pathways, primarily by inhibiting key signaling proteins and cytokine production.

| Target/Pathway | Biological Effect | Functional Outcome |
|---------------------------|--|---|
| STAT3 Signaling | Inhibits phosphorylation/activation of STAT3; blocks IL-6 signaling cascade [1] [2] [3]. | Induces apoptosis, inhibits cancer cell proliferation [3]. |
| Akt Signaling | Deactivates protein kinase B (Akt) signaling [1] [2]. | Promotes apoptosis, inhibits proliferation, enhances drug sensitivity [2]. |
| Cytokine Secretion | Reduces production of IL-6 and VEGF from cancer and bone marrow stromal cells (BMSCs) [4] [1] [5]. | Disrupts pro-growth signals in tumor microenvironment, inhibits angiogenesis [4] [1]. |
| NF-κB Pathway | Inhibits IκBα and NF-κB p65 phosphorylation triggered by TNF-α [1]. | Suppresses survival and inflammatory pathways in cancer cells [1]. |

| Target/Pathway | Biological Effect | Functional Outcome |
|---------------------------------------|---|---|
| Anti-apoptotic Proteins | Downregulates Bcl-2, Bcl-XL, and Mcl-1 [3]. | Promotes programmed cell death [3]. |
| Direct Anti-angiogenic Effects | Inhibits bFGF/VEGF-induced proliferation & migration of HUVECs; disrupts cord formation & new blood vessel growth <i>in vivo</i> [4]. | Directly blocks the formation of new tumor blood vessels [4]. |

The following diagram illustrates how these pathways interact to inhibit angiogenesis and promote cancer cell death.



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Quantitative Efficacy Data

The anti-proliferative and anti-angiogenic effects of **Atiprimod** have been quantified in various preclinical models, demonstrating its potency across different cancer types.

| Cancer Type / Cell Line | Experimental Model | Key Quantitative Findings |
|---------------------------------------|---|--|
| Broad Cancer Panel | NCI-60 human cancer cell lines [4] | Inhibited proliferation of all cell lines with IC50 in low micromolar (μM) range; metastatic lines more sensitive [4]. |
| Multiple Myeloma | MM.1S, U266, INA-6 cell lines; patient MM cells; SCID mouse model [1] | Induced apoptosis in drug-sensitive/resistant lines; inhibited IL-6 & VEGF secretion from BMSCs; suppressed tumor growth <i>in vivo</i> [1]. |
| Hepatocellular Carcinoma (HCC) | HepG2 AD38 cells (HBV-expressing) [2] | Selectively inhibited proliferation & induced apoptosis via deactivation of constitutively active Akt & STAT3 [2]. |
| Colon Carcinoma | T84 cell line [4] | Induced apoptosis; activated caspase-9 and caspase-3 [4]. |
| Angiogenesis Assays | HUVEC proliferation/migration; chorioallantoic membrane (CAM) assay [4] | Inhibited bFGF/VEGF-induced HUVEC proliferation & migration; suppressed new blood vessel formation <i>in vivo</i> [4]. |

Research and Clinical Status

Atiprimod has been evaluated in clinical trials for specific cancers. According to the developer's website (as of the latest available information), **Atiprimod** has received orphan drug designation and has been in clinical trials for **advanced carcinoid cancer** (Phase II) and **relapsed or refractory multiple myeloma** (Phase I/IIa) [5].

Important Note on Experimental Protocols

The search results, while detailing mechanisms and outcomes, are from studies published between 2004 and 2007. The **experimental protocols referenced (e.g., specific reagent concentrations, detailed step-by-step methodologies for MTT, TUNEL, or Western blot assays from these papers) are not current.**

For designing contemporary experiments, it is crucial to consult **recent peer-reviewed papers** or standardized protocol repositories to ensure the use of modern, optimized, and validated methods.

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